molecular formula C12H17N5O3S2 B2538507 N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide CAS No. 2034532-88-0

N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide

Cat. No.: B2538507
CAS No.: 2034532-88-0
M. Wt: 343.42
InChI Key: OOFBFFZNFXABET-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a thieno[3,2-d][1,2,3]triazin-4-one core fused to a piperidine ring substituted with a dimethylsulfonamide group. Its unique structure combines a sulfur-containing thienotriazinone moiety with a conformationally flexible piperidine-sulfonamide scaffold, distinguishing it from related derivatives .

Properties

IUPAC Name

N,N-dimethyl-4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S2/c1-15(2)22(19,20)16-6-3-9(4-7-16)17-12(18)11-10(13-14-17)5-8-21-11/h5,8-9H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFBFFZNFXABET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide typically involves multiple steps:

  • Formation of the Thieno[3,2-d][1,2,3]triazine Core: : This step involves cyclization reactions, typically using thiophenol and hydrazine derivatives under acidic or basic conditions.

  • Attachment of the Piperidine Sulfonamide Group: : This is achieved via nucleophilic substitution reactions, where piperidine derivatives are reacted with sulfonyl chlorides.

Industrial Production Methods: Scaling up the production involves optimizing reaction conditions to improve yield and purity:

  • Catalysts: : Often, catalysts such as palladium or nickel are employed to facilitate the cyclization and substitution reactions.

  • Solvents: : Solvents like dichloromethane or dimethylformamide are used to enhance solubility and reaction rates.

  • Temperature Control: : Maintaining optimal temperatures is crucial for maximizing yield, typically requiring a controlled environment with temperatures ranging from 20-80°C.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: : Reductive amination can be used to modify the nitrogen atoms in the piperidine ring.

  • Substitution: : The compound readily participates in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation Reagents: : Potassium permanganate, m-chloroperbenzoic acid.

  • Reduction Reagents: : Sodium borohydride, hydrogen gas with a palladium catalyst.

  • Substitution Reagents: : Alkyl halides, sulfonyl chlorides.

Major Products Formed:

  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Amines: : From reduction reactions.

  • Various Substituted Derivatives: : From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology : Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules. Medicine : Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties. Industry : Utilized in the manufacture of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide exerts its effects is primarily through interaction with specific molecular targets such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction and metabolic pathways, modulating various physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Thieno[3,2-d][1,2,3]triazin-4-one vs. Benzo[1,2,3]triazin-4-one

The thienotriazinone core in the target compound replaces the benzotriazinone moiety found in analogs such as N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides (e.g., compound 5c, IC₅₀ = 29.75 µM for α-glucosidase inhibition) . The sulfur atom in the thieno ring enhances lipophilicity and may influence metabolic stability compared to the oxygen-rich benzotriazinone derivatives. Electronic differences arising from the sulfur atom could also modulate binding interactions in biological targets.

Piperidine-Sulfonamide vs. Benzene-Sulfonamide

The piperidine-sulfonamide group in the target compound contrasts with the benzene-sulfonamide group in N-(4-methoxyphenyl)-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamide (5b) .

Substituent Variations

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Thieno[3,2-d][1,2,3]triazin-4-one Piperidine-N,N-dimethylsulfonamide Not reported
5c (Benzotriazinone) Benzo[1,2,3]triazin-4-one Benzene-sulfonamide with 4-methoxyphenyl α-Glucosidase inhibitor (IC₅₀ = 29.75 µM)
14a (Carboxamide) Benzo[1,2,3]triazin-4-one Butanamide with ethyl group Not reported (structural analog)
SMDOP Benzo[1,2,3]triazin-4-one Methanesulfonate Reagent for synthesis

Sulfonamide Formation

The target compound likely employs a sulfonylation strategy similar to N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides, which use a TCT:DMF adduct for one-step conversion of triazinone sulfonic acid to sulfonamides under mild conditions . This method contrasts with traditional two-step approaches using sulfonyl chlorides and amines, which risk forming undesired di-sulfonamides .

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